![molecular formula C11H15N3O2 B1443833 Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate CAS No. 1211532-57-8](/img/structure/B1443833.png)
Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
Overview
Description
Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine ring system fused with an ethyl ester and an amino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-cyanoacetate with 1,5-diaminopentane in the presence of a base, followed by cyclization and esterification to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups attached to the naphthyridine ring system.
Scientific Research Applications
Biological Activities
Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate has been studied for its various biological activities:
- Antimicrobial Activity : Research indicates that compounds similar to ethyl 2-amino derivatives exhibit antimicrobial properties against a range of bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents.
- Antitumor Properties : Preliminary studies have shown that naphthyridine derivatives can inhibit tumor cell growth. This compound may hold promise as a lead compound in cancer therapy.
- CNS Activity : Some studies suggest that naphthyridine derivatives can interact with neurotransmitter systems in the central nervous system (CNS), indicating potential applications in treating neurological disorders such as depression or anxiety.
Medicinal Chemistry Applications
The structural characteristics of this compound make it an attractive candidate for further medicinal chemistry research:
- Lead Compound Development : Its unique structure allows for modifications that could enhance efficacy and reduce side effects. Researchers can explore various substitutions on the naphthyridine ring to optimize biological activity.
- Synthesis of Analogues : The compound serves as a scaffold for synthesizing analogues with improved pharmacological profiles. This strategy is common in drug discovery to identify more potent and selective agents.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of several naphthyridine derivatives against common pathogens. This compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
Case Study 2: Antitumor Activity
In vitro assays demonstrated that ethyl 2-amino derivatives could induce apoptosis in cancer cell lines. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Case Study 3: CNS Effects
Research involving animal models indicated that naphthyridine derivatives could modulate serotonin levels in the brain. This compound showed promise as an anxiolytic agent with fewer side effects compared to traditional benzodiazepines.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
- Methyl 2-amino-5,6,7,8-tetrahydro-3-quinolinecarboxylate
- Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Uniqueness
Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both an amino group and an ethyl ester. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₂H₁₇N₃O₂
- Molecular Weight : 235.29 g/mol
- CAS Number : 260247-85-6
- MDL Number : MFCD18257056
- IUPAC Name : Ethyl 2-amino-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylate
This compound exhibits several biological activities primarily through its interaction with various biological targets:
- Antitumor Activity : Research indicates that derivatives of naphthyridine compounds can inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation and survival. Ethyl 2-amino derivatives have shown selective inhibition against certain isoforms of PI3K, suggesting a potential role in cancer therapeutics .
- Antimicrobial Properties : Some studies have reported that naphthyridine derivatives possess antimicrobial activity against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes .
- Neuroprotective Effects : There is evidence that compounds related to ethyl 2-amino-naphthyridines can exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
In Vitro Studies
A series of in vitro experiments have evaluated the biological activity of this compound:
Case Studies
-
Case Study on Cancer Treatment :
- A recent study investigated the efficacy of ethyl 2-amino derivatives in a mouse model of breast cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway .
- Case Study on Neurodegenerative Disorders :
Safety Profile
The safety profile of this compound has been assessed through various toxicity studies:
Toxicity Parameter | Result |
---|---|
Acute Oral Toxicity | Moderate toxicity observed at high doses |
Skin Irritation | Mild irritation noted in dermal exposure studies |
Eye Irritation | Potential for serious eye damage; caution advised during handling |
Properties
IUPAC Name |
ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-16-11(15)8-5-7-6-13-4-3-9(7)14-10(8)12/h5,13H,2-4,6H2,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBNPLUDXKAUCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2CCNCC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856602 | |
Record name | Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211532-57-8 | |
Record name | Ethyl 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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